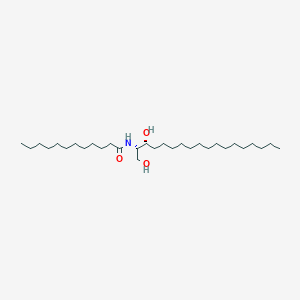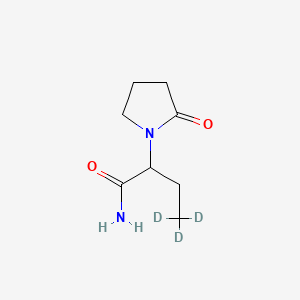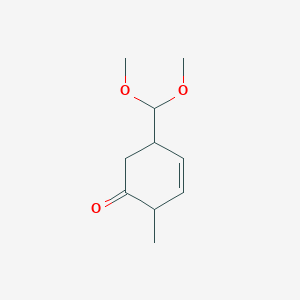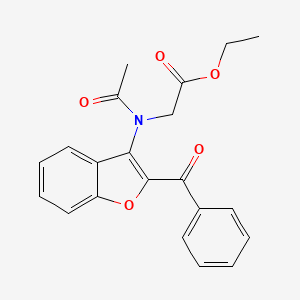
N-dodecanoylsphinganine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-dodecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as dodecanoyl (lauroyl) . It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure . The compound has the molecular formula C30H61NO3 and is known for its involvement in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions
N-dodecanoylsphinganine can be synthesized through the acylation of sphinganine with dodecanoic acid . The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and dodecanoic acid . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
化学反応の分析
Types of Reactions
N-dodecanoylsphinganine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to sphinganine.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dodecanoyl group is replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides and anhydrides are employed in substitution reactions.
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields sphinganine.
Substitution: Results in various N-acylsphinganine derivatives.
科学的研究の応用
N-dodecanoylsphinganine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and function.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Explored for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of cosmetics and pharmaceuticals due to its bioactive properties.
作用機序
N-dodecanoylsphinganine exerts its effects by interacting with specific molecular targets and pathways. It is involved in the regulation of cell growth, differentiation, and apoptosis through its interaction with sphingolipid metabolic enzymes and receptors . The compound can modulate the activity of ceramide synthase, sphingomyelinase, and other key enzymes in the sphingolipid pathway .
類似化合物との比較
Similar Compounds
N-acylsphinganine: A general class of compounds where the acyl group can vary.
N-dodecanoyldihydrosphingosine: Another name for N-dodecanoylsphinganine.
N-lauroyldihydrosphingosine: Synonym for this compound.
Uniqueness
This compound is unique due to its specific acyl group (dodecanoyl), which imparts distinct biological properties compared to other N-acylsphinganines . Its role in cell signaling and apoptosis makes it a valuable compound for research in various fields .
特性
分子式 |
C30H61NO3 |
|---|---|
分子量 |
483.8 g/mol |
IUPAC名 |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H61NO3/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(33)28(27-32)31-30(34)26-24-22-20-17-12-10-8-6-4-2/h28-29,32-33H,3-27H2,1-2H3,(H,31,34)/t28-,29+/m0/s1 |
InChIキー |
UHWYQXNZIBLESO-URLMMPGGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCC)O |
正規SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCC)O |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(4-{[(3-chlorophenyl)methyl]amino}-2-{4-[2-(dimethylamino)ethyl]piperazin-1-yl}quinazolin-6-yl)-1-methylpyridin-2(1H)-one](/img/structure/B11939089.png)




![8-N-[(2R)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B11939136.png)



